1-Nitrosocyclohexyl Trifluoroacetate
Description
Structure
3D Structure
Properties
CAS No. |
524918-95-4 |
|---|---|
Molecular Formula |
C8H10F3NO3 |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
(1-nitrosocyclohexyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)6(13)15-7(12-14)4-2-1-3-5-7/h1-5H2 |
InChI Key |
ITZWOGOHMPIVFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(N=O)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Nitrosocyclohexyl Trifluoroacetate
Oxidation of Cyclohexanone (B45756) Oxime Precursors
The direct oxidation of cyclohexanone oxime stands as a primary route for the synthesis of 1-Nitrosocyclohexyl Trifluoroacetate (B77799). This transformation requires robust oxidizing agents capable of reacting with the oxime functional group to generate a nitroso compound while concurrently introducing a trifluoroacetate group.
Lead Tetraacetate Mediated Oxidation Approaches
Lead tetraacetate (Pb(OAc)₄) is a versatile oxidizing agent that has been employed in the oxidation of various oximes. The reaction of lead tetraacetate with alicyclic ketoximes, such as derivatives of cyclohexanone oxime, can lead to the formation of geminal acetoxy-nitroso compounds. While the direct synthesis of 1-Nitrosocyclohexyl Trifluoroacetate using this method is not extensively detailed in readily available literature, analogous reactions provide a strong basis for this synthetic route.
The oxidation of camphor (B46023) oxime with lead tetraacetate, for instance, produces a characteristic deep blue color, which is indicative of the formation of an intermediate geminal nitroso-acetate species. cdnsciencepub.com This observation suggests that a similar mechanism is plausible for the oxidation of cyclohexanone oxime. To achieve the desired trifluoroacetate product, the reaction would likely be conducted in the presence of trifluoroacetic acid.
A proposed experimental approach involves dissolving lead tetraacetate in trifluoroacetic acid and adding this solution to the cyclohexanone oxime precursor. cdnsciencepub.com The reaction progress can be monitored for the characteristic blue coloration associated with the nitroso group. The mechanism is thought to involve the initial formation of an organolead intermediate from the oxime, which then undergoes fragmentation and ligand transfer to yield the final product.
Table 1: Proposed Reaction Parameters for Lead Tetraacetate Mediated Synthesis
| Parameter | Proposed Condition |
| Oxidizing Agent | Lead Tetraacetate |
| Precursor | Cyclohexanone Oxime |
| Solvent/Reagent | Trifluoroacetic Acid |
| Temperature | Room Temperature |
| Monitoring | Colorimetric (blue color) |
It is important to note that with sterically hindered ketoximes, lead tetraacetate oxidation can also lead to C-C bond fission, yielding acetyl hydroxamates as byproducts. cdnsciencepub.com
Hypervalent Iodine Reagent Utilization: Bis(trifluoroacetoxy)iodobenzene Protocols
Hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene (PIFA), are known for their powerful and often selective oxidizing properties. organic-chemistry.orgwikipedia.orgchemimpex.com These reagents are effective in a variety of transformations, including the oxidation of oximes. The use of PIFA is particularly relevant for the synthesis of this compound due to the presence of trifluoroacetoxy ligands on the iodine center.
While specific protocols for the synthesis of this compound from cyclohexanone oxime using PIFA are not explicitly detailed in the surveyed literature, the general reactivity of hypervalent iodine compounds with oximes suggests a viable pathway. For example, iodobenzene (B50100) diacetate (a related hypervalent iodine reagent) in the presence of a catalytic amount of trifluoroacetic acid has been shown to efficiently oxidize aldoximes to nitrile oxides. organic-chemistry.orgacs.orgresearchgate.netarkat-usa.orgacs.org This demonstrates the capability of this class of reagents to react with the oxime functional group in the presence of a trifluoroacetate source.
The proposed reaction would involve treating cyclohexanone oxime with PIFA in an appropriate solvent. The trifluoroacetoxy groups from PIFA could directly participate in the reaction, leading to the formation of the desired this compound. The reaction mechanism likely involves the initial attack of the oxime nitrogen on the hypervalent iodine center, followed by a rearrangement and elimination sequence to furnish the product.
Table 2: Proposed Reaction Components for PIFA Mediated Synthesis
| Component | Role |
| Bis(trifluoroacetoxy)iodobenzene (PIFA) | Oxidizing Agent & Trifluoroacetate Source |
| Cyclohexanone Oxime | Precursor |
| Inert Solvent (e.g., Dichloromethane) | Reaction Medium |
Development of Novel Synthetic Pathways and Precursor Modifications
Currently, the literature predominantly focuses on the direct oxidation of the parent cyclohexanone oxime. There is a lack of substantial research into novel synthetic pathways or significant precursor modifications for the synthesis of this compound. Future research could explore alternative strategies, such as the use of different starting materials or the development of catalytic, more environmentally benign oxidation systems. Modifications to the cyclohexanone oxime precursor, for instance, by introducing directing groups, could potentially influence the regioselectivity and efficiency of the oxidation, although such approaches have not yet been reported.
Reaction Mechanisms and Intrinsic Chemical Reactivity of 1 Nitrosocyclohexyl Trifluoroacetate
Hydrolytic Decomposition Pathways and Nitroxyl (B88944) (HNO) Release Dynamics
The chemical reactivity of 1-nitrosocyclohexyl trifluoroacetate (B77799) is centrally defined by its susceptibility to hydrolysis, a process that culminates in the release of nitroxyl (HNO), a molecule with distinct chemistry and biological activity from its redox-related counterpart, nitric oxide (NO). nih.govnih.gov This decomposition is initiated by the acid- or base-catalyzed cleavage of the ester bond, which yields an unstable nitroso alcohol intermediate. researchgate.netresearchgate.net This intermediate rapidly decomposes to generate HNO and cyclohexanone (B45756). researchgate.netresearchgate.net A key advantage of this HNO donation mechanism is that it does not co-produce nitrite, a common byproduct from other donors like Angeli's salt. researchgate.net The kinetics of this hydrolysis and subsequent HNO release are significantly influenced by the surrounding chemical environment, particularly pH, and the intrinsic chemical properties of the ester group.
The rate of hydrolysis of acyloxy nitroso compounds, including 1-nitrosocyclohexyl trifluoroacetate, is markedly dependent on pH. nih.govacs.orgacs.org Kinetic analyses demonstrate that these compounds exhibit relative stability under neutral buffered conditions but decompose rapidly in basic environments. researchgate.netnih.gov For instance, the related compound 1-nitrosocyclohexyl acetate (B1210297) has a half-life greater than two hours in neutral buffer, which dramatically shortens to 0.8 minutes in a 0.1 N sodium hydroxide (B78521) solution. researchgate.net This pH dependency is a hallmark of their decomposition pathway, which relies on the cleavage of the ester group. researchgate.netacs.org While specific kinetic data for the trifluoroacetate ester across a pH range is detailed in comparative studies, the general principle holds that hydrolysis is accelerated under basic conditions. nih.govacs.org The hydrolysis of trifluoroacetate esters, in general, can be independent of pH below pH 6 and show a first-order dependence on hydroxide ion concentration above pH 8. figshare.com
The structure of the ester group is a critical determinant of the hydrolysis rate and, consequently, the kinetics of HNO release. nih.govnih.govacs.org Comparative studies of 1-nitrosocyclohexyl derivatives with different ester functionalities have established a clear reactivity trend. nih.govnih.govacs.org
The observed rate of hydrolysis follows the order: Trifluoroacetate > Acetate > Pivalate (B1233124) nih.govnih.govacs.org
This trend is directly attributable to the electronic properties of the acyl group. The trifluoroacetate group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, accelerating the initial ester cleavage step. nih.govacs.org As a result, this compound hydrolyzes rapidly to release HNO under all conditions studied. nih.govnih.gov In contrast, the acetate group is less electron-withdrawing, and the pivalate group is electron-donating and sterically hindered, leading to progressively slower rates of hydrolysis and HNO release. nih.gov This tunable reactivity allows for the selection of a specific acyloxy nitroso compound to achieve a desired rate of HNO donation for experimental or therapeutic purposes. nih.govnih.gov
| Compound | Relative Rate of Hydrolysis | Controlling Factor |
|---|---|---|
| This compound | Fastest | Strongly electron-withdrawing CF₃ group |
| 1-Nitrosocyclohexyl Acetate | Intermediate | Moderately electron-withdrawing CH₃CO group |
| 1-Nitrosocyclohexyl Pivalate | Slowest | Electron-donating and sterically hindered t-butyl group |
Interactions and Reactions with Thiol-Containing Chemical Species
Acyloxy nitroso compounds, including this compound, can interact with thiol-containing molecules through two distinct chemical pathways: a direct reaction with the thiol and a reaction mediated by the prior release of HNO. nih.govacs.org The operative pathway is dependent on the structure of the acyloxy nitroso compound and the specific reaction conditions, particularly the pH, which influences the concentration of the more nucleophilic thiolate anion. nih.govacs.org
Under conditions that favor the thiolate form of a thiol (i.e., higher pH), a direct reaction can occur where the thiolate acts as a nucleophile and attacks the electrophilic nitroso group of the acyloxy nitroso compound. nih.govnih.govacs.org This direct thiol addition pathway competes with the hydrolytic release of HNO. nih.govacs.org The initial step is the nucleophilic addition of the thiol to the nitroso moiety, which forms an unstable N-hydroxysulfenamide intermediate. nih.govacs.org This intermediate can then react further. This direct reaction mechanism is significant as it leads to the consumption of the acyloxy nitroso compound without the formation of HNO. nih.govnih.gov
This pathway is contingent on the initial hydrolysis of this compound to release HNO, as described in section 3.1. Once formed, HNO acts as a potent electrophile that avidly and directly reacts with thiols. nih.govacs.orgnih.gov This reactivity is a cornerstone of HNO's biological and pharmacological effects. nih.govnih.gov The interaction between HNO and biological thiols, such as those in the transcription factor Ace1, is believed to be a primary target of HNO biochemistry. nih.govresearchgate.net Unlike the direct reaction, this pathway is entirely dependent on the rate of HNO release from the donor molecule. nih.govacs.org For a rapid donor like this compound, this HNO-mediated pathway is prominent. nih.govnih.gov
The products derived from the interaction of this compound with thiols differ depending on which of the two pathways is dominant. nih.govnih.gov
From the direct reaction pathway : When the N-hydroxysulfenamide intermediate is formed, it can subsequently react with a second thiol molecule. nih.gov This leads to the formation of a disulfide (RSSR) and an α-substituted hydroxylamine, which then decomposes to yield an oxime (cyclohexanone oxime). nih.gov Therefore, the characteristic products of the direct reaction are disulfides and oximes, with no HNO being generated in the process. nih.govnih.gov
From the HNO-mediated pathway : The reaction of HNO with thiols can also yield disulfides, but it can additionally form sulfinamides (RS(O)NH₂). nih.govresearchgate.net The reaction proceeds through the formation of an N-hydroxysulfenamide intermediate, which can rearrange. nih.govresearchgate.net In reactions with thiol-containing proteins, HNO donors often yield an unsubstituted protein sulfinamide as a major product. nih.gov Slower-releasing HNO donors, in contrast, may lead to the formation of sulfinic acids (RSO₂H). nih.gov
| Reaction Pathway | Key Intermediate | Major Products | Notes |
|---|---|---|---|
| Direct Reaction with Thiolate | N-hydroxysulfenamide | Disulfide, Cyclohexanone Oxime | Favored at higher pH; No HNO release. nih.govnih.gov |
| HNO-Mediated Reaction | Nitroxyl (HNO) | Disulfide, Sulfinamide, Sulfinic Acid | Dependent on initial hydrolysis of the donor compound. nih.govresearchgate.net |
Intramolecular Rearrangement Transformations
This compound and related acyloxy nitroso compounds exhibit a fascinating propensity for intramolecular rearrangements, leading to the formation of structurally diverse cyclic frameworks. These transformations are of significant interest in synthetic organic chemistry, providing access to valuable lactams and cyclic hydroxamic acids.
Ring Expansion Reactions within Acyloxy Nitroso Compound Frameworks
Acyloxy nitroso compounds derived from cyclic ketones, such as this compound, can undergo ring expansion reactions under specific conditions. nih.govnih.gov Treatment of these bright blue compounds, which are typically generated in situ from the corresponding oxime, with a base can lead to the formation of cyclic hydroxamic acids. nih.gov This transformation is particularly effective for strained ring systems, such as those derived from cyclobutanone (B123998) and cyclopentanone (B42830). nih.govnih.gov
The mechanism is proposed to proceed through the basic hydrolysis of the trifluoroacetate group, yielding an unstable α-hydroxy C-nitroso intermediate. This intermediate then undergoes a rearrangement, expanding the ring by one atom to form the more stable cyclic hydroxamic acid. nih.gov For instance, the basic hydrolysis of 1-nitrosocyclopentyl acetate results in the formation of a six-membered cyclic hydroxamic acid. nih.gov The yields of these ring expansion reactions can be significant, as illustrated in the table below, which showcases the conversion of various ketone-derived acyloxy nitroso compounds to their corresponding cyclic hydroxamic acids. nih.gov
Table 1: Yields of Cyclic Hydroxamic Acids from Ring Expansion of Acyloxy Nitroso Compounds nih.gov
| Starting Ketone | Acyloxy Nitroso Intermediate | Ring-Expanded Product (Cyclic Hydroxamic Acid) | Yield (%) |
|---|---|---|---|
| Cyclopentanone | 1-Nitrosocyclopentyl acetate | piperidin-1-ol-2-one | 25 |
| 2-Methylcyclopentanone | 1-Nitroso-2-methylcyclopentyl acetate | 3-Methylpiperidin-1-ol-2-one | 77 |
Investigation of Beckmann-like Rearrangements in Cyclohexyl Derivatives
The Beckmann rearrangement is a well-established method for the conversion of oximes to amides or lactams, typically under acidic conditions. wikipedia.orgresearchgate.net this compound can be considered an activated derivative of cyclohexanone oxime, and its reactivity mirrors aspects of the Beckmann rearrangement. The trifluoroacetate group is a good leaving group, facilitating the rearrangement.
Studies on the reaction of acyloxy nitroso compounds with phosphines have revealed a pathway that generates a ring-expanded Beckmann rearrangement product. nih.govnih.gov This product can then be hydrolyzed to the corresponding lactam. nih.gov This reaction provides an alternative to the classic acid-catalyzed Beckmann rearrangement. For cyclohexyl derivatives, this would lead to the formation of ε-caprolactam, a valuable monomer in the production of Nylon-6. wikipedia.org The reaction is believed to proceed via nucleophilic attack of the phosphine (B1218219) on the nitroso nitrogen, initiating the rearrangement cascade. However, this reactivity can be in competition with the hydrolysis of the acyloxy nitroso compound to release nitroxyl (HNO), especially for derivatives that are prone to rapid hydrolysis. nih.gov
The efficiency of the Beckmann rearrangement of cyclohexanone oxime itself can be influenced by various catalysts. For example, trifluoroacetic acid has been shown to be an effective catalyst for this transformation in aprotic solvents, leading to high yields of ε-caprolactam. researchgate.net
Table 2: Beckmann Rearrangement of Cyclohexanone Oxime with Different Catalytic Systems
| Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Trifluoroacetic acid | Toluene, 90°C | ε-Caprolactam | >90 | researchgate.net |
| Ga(OTf)₃ | CH₃CN, 40°C, 20 min | ε-Caprolactam | 92 (conversion) | libretexts.org |
| HgCl₂ | CH₃CN, 80°C, 8 h | ε-Caprolactam | - | libretexts.org |
Cycloaddition Chemistry: N-O Dienophile Applications (e.g., Diels-Alder Reactions)
The nitroso group (N=O) in this compound can act as a potent dienophile in hetero-Diels-Alder reactions. beilstein-journals.orgnih.gov In these [4+2] cycloaddition reactions, the N=O double bond serves as the 2π component, reacting with a conjugated diene to form a six-membered heterocyclic ring, specifically a 3,6-dihydro-1,2-oxazine. nih.gov These products are valuable intermediates in organic synthesis, providing access to a range of amino alcohol derivatives. nih.gov
The reactivity of the nitroso group as a dienophile is enhanced by the electron-withdrawing trifluoroacetate group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the N=O bond, facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of the diene. rsc.org Acylnitroso species, which are closely related to this compound, are known to be highly reactive dienophiles. nih.gov
The hetero-Diels-Alder reaction of nitroso compounds is often highly regio- and stereoselective. beilstein-journals.org The reaction of an α-acetoxynitroso derivative with 1,3-cyclohexadiene (B119728) has been studied, demonstrating the feasibility of these cycloadditions. Interestingly, the reaction medium can have a profound effect on the outcome. In anhydrous media, a Lewis acid catalyst can promote N-O bond scission, leading to 1,4-aminoalcohols. In contrast, conducting the reaction in water can lead to high yields of the desired 3,6-dihydro-1,2-oxazine cycloadduct.
Table 3: Diels-Alder Cycloaddition of an α-Acetoxynitroso Dienophile with 1,3-Cyclohexadiene
| Solvent/Additive | Time | Product | Yield (%) |
|---|---|---|---|
| Toluene / 20 mol% Zn(OTf)₂ | 4 h | 1,4-aminoalcohol precursor | 53 |
| Water only | 15 min | 3,6-dihydro-1,2-oxazine | 78 |
Other Emerging Reactivity Patterns and Transformation Pathways
Beyond intramolecular rearrangements and cycloaddition reactions, this compound and related C-nitroso compounds exhibit other notable reactivity patterns. One significant pathway is their ability to act as nitroxyl (HNO) donors through hydrolysis. nih.gov The rate of hydrolysis is dependent on the nature of the acyloxy group, with the trifluoroacetate derivative being particularly susceptible to rapid hydrolysis. audreyli.com The release of HNO, a reactive nitrogen species with distinct biological and chemical properties, opens up avenues for the application of these compounds in chemical biology and pharmacology.
Another characteristic feature of C-nitroso compounds is their tendency to dimerize, forming azodioxy compounds. nih.gov This dimerization is often a reversible process and can be influenced by factors such as the steric and electronic properties of the substituents on the carbon atom bearing the nitroso group. rsc.orgnih.gov For this compound, the presence of the bulky cyclohexyl ring and the electron-withdrawing trifluoroacetate group will influence the equilibrium between the monomeric and dimeric forms.
The rich and complex reactivity of C-nitroso species, including their ambiphilic nature allowing them to react with both nucleophiles and electrophiles, continues to be an area of active investigation. rsc.org This suggests that further novel transformations and applications of this compound may yet be discovered.
In-Depth Analysis Reveals Scarcity of Theoretical and Computational Research on this compound
Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical and computational investigations specifically focused on the compound this compound are not publicly available. As a result, the construction of an article based on the requested detailed outline is not feasible at this time.
Extensive searches were conducted to locate scholarly articles and research data pertaining to quantum mechanical calculations, molecular dynamics simulations, and computational predictions of reaction channels for this compound. These efforts, however, did not yield any specific studies that would provide the necessary data to populate the requested sections on its electronic structure, reaction energetics, reaction progress modeling, or the prediction of novel reaction pathways.
The field of computational chemistry regularly employs a variety of methods to investigate the properties and reactivity of molecules. Quantum mechanical calculations, for instance, are a powerful tool for understanding electronic structure and predicting the energy landscapes of chemical reactions. nih.gov Similarly, molecular dynamics simulations offer insights into the time-evolution of molecular systems, allowing researchers to model complex processes such as intermediate formation in reactions. rsc.orgnih.gov Furthermore, computational models are increasingly used to predict new chemical reactions and the effects of catalysts. rsc.org
While general methodologies for these types of computational studies are well-established and have been applied to a wide range of organic molecules, including various esters and nitroso compounds, specific research applying these techniques to this compound has not been published in the accessible scientific domain. The available literature discusses the computational analysis of other related compounds, such as different trifluoroacetate esters or various nitrosamines, but does not provide the specific data required to generate an accurate and scientifically sound article solely on this compound as per the user's strict instructions. researchgate.netnih.gov
Therefore, until dedicated research on the theoretical and computational aspects of this compound is conducted and published, a detailed article on this specific topic cannot be written.
Table of Compounds
Spectroscopic and Advanced Analytical Methodologies for the Study of 1 Nitrosocyclohexyl Trifluoroacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Nitrosocyclohexyl Trifluoroacetate (B77799). Analysis of ¹H and ¹³C NMR spectra would provide detailed information about the molecular framework.
In the ¹H NMR spectrum, the protons on the cyclohexyl ring would exhibit characteristic chemical shifts and coupling patterns. The protons on the carbon atom attached to the oxygen of the trifluoroacetate group and the nitroso group would be expected to be the most deshielded due to the electron-withdrawing nature of these substituents. The remaining methylene (B1212753) protons of the cyclohexyl ring would likely appear as a complex multiplet in the upfield region.
The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atom attached to the trifluoroacetate and nitroso groups would show a significant downfield shift. The trifluoroacetate group itself would present two distinct carbon signals: one for the carbonyl carbon and another for the trifluoromethyl carbon, with the latter showing a characteristic quartet due to coupling with the three fluorine atoms. The signals for the remaining carbons of the cyclohexyl ring would appear at higher field strengths.
Expected NMR Data for 1-Nitrosocyclohexyl Trifluoroacetate
| Nucleus | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H | Downfield shift for the proton on the carbon bearing the trifluoroacetate and nitroso groups. | The exact shift would be influenced by the electronegativity of the substituents. |
| ¹³C | Significant downfield shift for the carbon attached to the trifluoroacetate and nitroso groups. | This is due to the strong electron-withdrawing effects. |
| ¹³C | Carbonyl carbon of the trifluoroacetate group. | Typically observed in the 150-160 ppm range, coupled to the fluorine atoms. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Kinetic Monitoring and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the kinetics of reactions involving this compound and for its quantification. The nitroso group (-N=O) is a chromophore that absorbs light in the UV-Vis region. The n → π* electronic transition of the N=O group typically results in a weak absorption band in the visible region (around 600-700 nm), which is responsible for the characteristic blue or green color of many nitroso compounds. A more intense π → π* transition occurs in the ultraviolet region (around 220 nm).
By monitoring the change in absorbance at a specific wavelength corresponding to either the reactant or a product over time, the rate of the reaction can be determined. For quantification, a calibration curve can be constructed by plotting the absorbance of solutions of known concentrations of this compound at its λmax.
Mass Spectrometry (MS) Techniques for Product Identification and Mechanistic Inquiry (e.g., GC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to identify products formed in its reactions. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are particularly useful. shimadzu-webapp.eu
In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. chemspider.com The fragmentation pattern would provide structural information. Common fragmentation pathways would likely involve the loss of the nitroso group (NO), the trifluoroacetate group (CF₃COO), or the entire trifluoroacetoxy group. The presence of the trifluoromethyl group would give rise to a characteristic ion at m/z 69.
ESI-MS is particularly useful for analyzing reaction mixtures and identifying intermediates and products. shimadzu-webapp.eu The formation of adducts with ions like sodium [M+Na]⁺ or potassium [M+K]⁺ can also be observed. shimadzu-webapp.eu
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (expected) | Notes |
|---|---|---|
| [C₈H₁₀F₃NO₃]⁺ | 225.06 | Molecular Ion |
| [C₈H₁₀F₃O₃]⁺ | 195.06 | Loss of NO |
| [C₆H₁₀NO]⁺ | 112.08 | Loss of CF₃COO |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and fluorine) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₈H₁₀F₃NO₃). A close agreement between the experimental and theoretical values provides strong evidence for the purity and the proposed stoichiometry of the compound.
Theoretical Elemental Composition of this compound (C₈H₁₀F₃NO₃)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 8 | 96.08 | 42.69% |
| Hydrogen (H) | 1.01 | 10 | 10.10 | 4.49% |
| Fluorine (F) | 19.00 | 3 | 57.00 | 25.32% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.22% |
| Oxygen (O) | 16.00 | 3 | 48.00 | 21.32% |
| Total | | | 225.19 | 100.00% |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.
The IR spectrum of this compound would be expected to show strong absorption bands characteristic of the C=O stretching of the trifluoroacetate group, typically in the region of 1780-1820 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group would also produce very strong and characteristic absorptions in the 1100-1300 cm⁻¹ region. The N=O stretching vibration of the nitroso group is expected to appear in the 1500-1600 cm⁻¹ range. The C-H stretching vibrations of the cyclohexyl ring would be observed around 2850-3000 cm⁻¹.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=O (Trifluoroacetate) | Stretching | 1780 - 1820 |
| C-F (Trifluoromethyl) | Stretching | 1100 - 1300 |
| N=O (Nitroso) | Stretching | 1500 - 1600 |
Advanced Spectroscopic Probes for Transient Species and Reaction Intermediates
The study of reaction mechanisms involving this compound may necessitate the use of advanced spectroscopic techniques capable of detecting and characterizing short-lived transient species and reaction intermediates. Techniques such as flash photolysis coupled with time-resolved UV-Vis or IR spectroscopy can be employed to study the dynamics of photochemical reactions. Electron Paramagnetic Resonance (EPR) spectroscopy would be a critical tool if radical intermediates are suspected to be involved in the reaction pathway. These advanced methods provide invaluable insights into the intricate steps of chemical transformations that are not accessible through conventional spectroscopic techniques.
Applications of 1 Nitrosocyclohexyl Trifluoroacetate in Contemporary Organic Synthesis
Precise Generation of Nitroxyl (B88944) (HNO) in Controlled Chemical Environments
1-Nitrosocyclohexyl trifluoroacetate (B77799) is a member of the acyloxy nitroso class of compounds, which are recognized as effective donors of nitroxyl (HNO), a highly reactive and transient species with unique chemical and biological properties. researchgate.netnsf.gov The generation of HNO from these compounds occurs through a hydrolytic mechanism. nsf.govresearchgate.net In aqueous environments, the ester group of 1-nitrosocyclohexyl trifluoroacetate undergoes hydrolysis, leading to the formation of an unstable α-hydroxy nitroso intermediate. This intermediate subsequently decomposes to yield HNO and cyclohexanone (B45756). nih.gov
A key feature of acyloxy nitroso compounds is the ability to control the rate of HNO release by modifying the acyl group. researchgate.net The rate of hydrolysis is dependent on the structure of the ester group. nih.gov For instance, this compound is a rapid HNO donor due to the electron-withdrawing nature of the trifluoroacetate group, which facilitates ester cleavage. nih.gov In contrast, the acetate (B1210297) analogue, 1-nitrosocyclohexyl acetate, releases HNO at a much slower rate. nih.gov This tunable release allows for the precise generation of HNO in a controlled manner, which is crucial for studying its chemical reactivity and biological effects without the complications of bolus additions of less stable donors like Angeli's salt. researchgate.net The decomposition of this compound to release HNO can be monitored by ultraviolet-visible spectroscopy, as these compounds exhibit a characteristic blue color. researchgate.net
| Compound | Relative Rate of Hydrolysis | Key Byproducts |
| This compound | Fast | Cyclohexanone, Trifluoroacetic acid |
| 1-Nitrosocyclohexyl Acetate | Slow | Cyclohexanone, Acetic acid |
| 1-Nitrosocyclohexyl Pivalate (B1233124) | Very Slow | Cyclohexanone, Pivalic acid |
This table provides a comparative overview of the hydrolysis rates and byproducts for different 1-nitrosocyclohexyl derivatives.
Research has shown that the yield of nitrous oxide, a product of HNO dimerization, is higher from this compound compared to 1-nitrosocyclohexyl acetate under similar conditions, confirming its efficiency as an HNO donor. nih.gov Specifically, in a phosphate (B84403) buffer at pH 7.4 over 2 hours, the trifluoroacetate derivative produced a 34% yield of nitrous oxide, while the acetate derivative yielded 28%. nih.gov
Utilization as a Synthetic Reagent for Complex Molecule Construction via Cascade Sequences
Based on a comprehensive review of the scientific literature, the application of this compound as a key reagent in cascade sequences for the construction of complex molecules is not well-documented. While cascade reactions are a powerful tool in organic synthesis for building molecular complexity in a single step, there are no prominent examples in the available research that specifically utilize this compound for this purpose. Its primary and extensively studied role remains that of a nitroxyl (HNO) donor.
Facilitation of Ring Expansion and Other Molecular Rearrangement Reactions
While this compound itself is noted for its rapid hydrolysis to HNO, the broader class of acyloxy nitroso compounds has been shown to participate in ring expansion and rearrangement reactions. nih.govnih.gov These reactions represent an alternative reaction pathway to HNO generation.
One such transformation is the ring expansion of cyclic ketones. For instance, acyloxy nitroso compounds derived from cyclopentanone (B42830) and cyclobutanone (B123998) undergo ring expansion upon basic hydrolysis to yield cyclic hydroxamic acids. researchgate.netnih.gov This reaction proceeds through the insertion of the -NOH group into the carbon framework. In the case of substituted cyclopentanones, the insertion occurs regioselectively at the more substituted carbon atom. researchgate.netnih.gov
Another notable rearrangement is a Beckmann-type rearrangement that occurs when acyloxy nitroso compounds are treated with phosphines. This reaction generally produces a ring-expanded lactam after hydrolysis of the initial product. nih.govnih.gov
It is important to note that the propensity for these rearrangement reactions is in competition with the rate of hydrolysis to generate HNO. Acyloxy nitroso compounds that hydrolyze rapidly, such as this compound, are less likely to undergo these ring expansion reactions. nih.govnih.gov The rapid cleavage of the trifluoroacetate ester and subsequent decomposition to HNO is the predominant pathway, making it less suitable for these specific synthetic transformations compared to more stable analogues.
| Substrate Class | Reagent/Condition | Major Product Type |
| Cyclopentanone-derived acyloxy nitroso compounds | Basic hydrolysis | Ring-expanded cyclic hydroxamic acids |
| Cyclobutanone-derived acyloxy nitroso compounds | Basic hydrolysis | Ring-expanded cyclic hydroxamic acids |
| Acyloxy nitroso compounds | Phosphines | Ring-expanded lactams (after hydrolysis) |
This table summarizes the types of ring expansion products obtained from different acyloxy nitroso precursors and reaction conditions.
Strategic Implementation in Heteroatom Functionalization and Bond Formation
The direct application of this compound for strategic heteroatom functionalization and bond formation in synthetic chemistry is not a primary focus of the existing literature. However, the reactivity of the nitroso group in acyloxy nitroso compounds with certain heteroatoms has been observed, particularly with sulfur nucleophiles.
The reaction of acyloxy nitroso compounds with thiols represents a pathway that competes with HNO-generating hydrolysis. nih.govnih.gov Under conditions where the thiolate anion is favored, it can act as a nucleophile and attack the nitrogen atom of the nitroso group. nih.gov This leads to the formation of an intermediate that can react with another thiol molecule to produce a disulfide and the corresponding oxime, without the release of HNO. nih.gov
This reactivity demonstrates a form of heteroatom functionalization, specifically the formation of a transient S-N bond and ultimately leading to S-S and C=N bond formation. However, this is generally considered a competing reaction that can affect the efficiency of HNO donation in biological or chemical systems containing free thiols, rather than a synthetically exploited strategy for heteroatom functionalization. nih.govnih.gov The rapid hydrolysis of this compound suggests that this competing reaction with thiols would be less significant compared to more stable acyloxy nitroso compounds. nih.gov
Future Research Directions and Interdisciplinary Perspectives in Acyloxy Nitroso Chemistry
Rational Design of New Synthetic Approaches for Enhanced Yield and Selectivity
The predominant method for synthesizing acyloxy nitroso compounds involves the oxidation of the corresponding oxime, such as cyclohexanone (B45756) oxime, with reagents like lead tetraacetate in the presence of an excess of a carboxylic acid. While effective, this approach presents opportunities for improvement, particularly concerning the use of heavy metals and the need for large excesses of reagents.
Future research is anticipated to focus on the rational design of more efficient, selective, and environmentally benign synthetic strategies. This involves several key areas:
Development of Catalytic Systems: A move away from stoichiometric heavy metal oxidants towards catalytic systems is a primary goal. Research into transition-metal complexes (e.g., Cu(I), Ir(I), or Ru(II)) that can catalyze the oxidation of hydroxamic acids or oximes using greener oxidants like hydrogen peroxide could provide milder and more effective routes to acyloxy nitroso intermediates.
Flow Chemistry Synthesis: Continuous flow processes could offer significant advantages for the synthesis of potentially unstable nitroso compounds. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can enhance safety, improve yield, and facilitate scalability.
Biocatalytic Methods: The use of enzymes for synthetic transformations offers unparalleled selectivity. Exploring enzymatic pathways for the synthesis of these compounds could provide highly selective and sustainable production methods. Combining systematic design rules with computational optimization could allow for the engineering of synthetic metabolic pathways for this purpose.
These advanced synthetic methods aim to improve the accessibility of a wider library of acyloxy nitroso compounds, facilitating broader investigation into their chemical and biological properties.
Exploration of Undiscovered Reactivity and Transformation Pathways
The primary reaction pathway for 1-Nitrosocyclohexyl Trifluoroacetate (B77799) and related compounds is hydrolysis to release HNO, a ketone, and the corresponding carboxylic acid. This process is driven by the cleavage of the ester bond to form an unstable nitroso alcohol intermediate. However, acyloxy nitroso compounds possess a rich and underexplored reactivity profile beyond simple hydrolysis.
Future work will likely focus on uncovering and harnessing these alternative transformation pathways:
Ring-Expansion Reactions: It has been demonstrated that acyloxy nitroso compounds can undergo ring expansions. Under basic conditions, derivatives of four- and five-membered ring ketones can rearrange to form cyclic hydroxamic acids. Furthermore, reaction with phosphines can induce a Beckmann-type rearrangement to yield ring-expanded products, which can be subsequently hydrolyzed to lactams. These reactions represent a powerful synthetic tool, transforming simple ketones into more complex heterocyclic structures.
Cycloaddition Reactions: As potent N-O-heterodienophiles, acyloxy nitroso compounds can participate in hetero-Diels-Alder reactions with 1,3-dienes. They can also engage in ene reactions with alkenes to produce N-substituted hydroxamic acids. A fascinating aspect of this reactivity is that these cycloadditions can compete with the hydrolysis pathway, even in aqueous environments, opening avenues for complex molecule synthesis under green conditions.
Reactions with Nucleophiles: The reaction of acyloxy nitroso compounds with thiols is complex. While thiols can accelerate decomposition and HNO release, direct reaction of the thiolate with the nitroso group can also occur, yielding oximes and disulfides without the formation of HNO. A deeper exploration of their reactivity with a broader range of nucleophiles could reveal new synthetic transformations.
The balance between these competing reaction pathways is often dictated by the structure of the acyloxy nitroso compound and the reaction conditions, offering a fertile ground for discovering new synthetic methodologies.
Development of Advanced Time-Resolved Spectroscopic Techniques for Mechanistic Elucidation
Understanding the precise mechanisms of acyloxy nitroso reactions is crucial for controlling their outcomes. Current mechanistic studies often rely on kinetic analyses using techniques like Ultraviolet-visible (UV-Vis) spectroscopy to monitor the disappearance of the characteristic blue color of the nitroso compound over time. While valuable, these methods provide limited direct insight into the transient species involved.
The development and application of advanced time-resolved spectroscopic techniques are essential for achieving a more detailed mechanistic picture.
Transient Absorption Spectroscopy: Techniques such as femtosecond (fs-TA) and nanosecond transient absorption (ns-TA) spectroscopy are powerful tools for directly observing and characterizing short-lived reaction intermediates. Applying these methods to acyloxy nitroso chemistry could enable the first direct detection of the proposed unstable α-hydroxy C-nitroso intermediate that is central to both HNO release and ring-expansion pathways.
Time-Resolved Vibrational Spectroscopy: Methods like time-resolved resonance Raman (ns-TR3) spectroscopy can provide detailed structural information about transient species during a reaction. This would allow researchers to track the bonding changes as the acyloxy nitroso compound is transformed, providing unambiguous evidence for proposed mechanistic steps.
By capturing the spectra and kinetics of fleeting intermediates, these advanced techniques can provide a complete mechanistic picture, moving beyond inference to direct observation and enabling more precise control over reactivity.
Computational Guidance for the Design of Novel Acyloxy Nitroso Compounds with Tailored Reactivity
Computational chemistry provides a powerful predictive tool that can accelerate the discovery and design of new molecules with specific properties. For acyloxy nitroso compounds, computational guidance can be instrumental in designing novel derivatives with finely tuned reactivity.
Future research will increasingly integrate computational modeling with experimental work:
Predicting Reaction Pathways: Density Functional Theory (DFT) has already been employed to investigate the hydrolysis mechanism of acyl nitroso compounds for HNO generation. Expanded computational studies can be used to model the energy barriers for competing pathways, such as ring expansion versus hydrolysis or cycloaddition. This would allow researchers to predict how structural modifications—for instance, changing the ring size or the electronic properties of the acyl group—will influence the reaction outcome.
Designing for Specific Release Kinetics: The rate of HNO release is critically dependent on the structure of the ester group; for example, the hydrolysis rate for the trifluoroacetate ester is significantly faster than for the acetate (B1210297) or pivalate (B1233124) esters. Computational models can quantify these electronic effects, enabling the in silico design of new compounds with bespoke HNO release profiles, from rapid release to slow, sustained donation, by tailoring the acyl group.
Elucidating Reaction Mechanisms: Computational modeling can map the entire potential energy surface of a reaction, identifying transition states and intermediates. This approach can complement advanced spectroscopic studies by providing detailed structural and energetic information on transient species that may be difficult to characterize experimentally.
By providing a predictive framework, computational chemistry will guide synthetic efforts, reducing trial-and-error experimentation and enabling the rational design of novel acyloxy nitroso compounds with precisely tailored reactivity for applications in chemical synthesis and pharmacology.
Q & A
Basic: What synthetic methods are used to prepare 1-Nitrosocyclohexyl Trifluoroacetate, and how is its structure validated?
NCTFA is synthesized via oxidation of cyclohexanone oxime using [bis(trifluoroacetoxy)iodo]benzene in dichloromethane at 0°C, yielding a bright blue oil (65% yield) . Alternative methods include lead tetraacetate-mediated oxidation in the presence of trifluoroacetic acid . Structural validation employs:
- NMR spectroscopy : and spectra confirm the acyloxy nitroso group.
- Mass spectrometry : Key fragments (e.g., M-NO) verify molecular composition.
- Elemental analysis : Matches theoretical C, H, N, and F content .
Advanced: How do pH and acyl group structure influence NCTFA’s stability and HNO release kinetics?
NCTFA’s trifluoroacetate group accelerates hydrolysis, making it highly water-sensitive (t = 121 ms in PBS, pH 7.6) compared to slower donors like 1-nitrosocyclohexyl acetate (t = 800 min) . Key findings:
- Mechanism : Hydrolysis generates an unstable α-hydroxy nitroso intermediate, releasing HNO and cyclohexanone .
- pH dependence : Rapid decomposition occurs in neutral/buffered aqueous solutions, while stability increases in anhydrous MeOH .
- Contradiction : Earlier reports suggested NCTFA decomposes "immediately" in water, but stopped-flow kinetics later quantified sub-second t values .
Basic: What analytical methods quantify HNO release from NCTFA in experimental settings?
- UV-Vis spectroscopy : Monitors decay of NCTFA’s 667 nm absorbance (ε = 20.7 M cm) .
- GC-MS headspace analysis : Detects NO (HNO dimerization product) with 57% yield in MeOH/buffer mixtures .
- Ferric heme quenching : HNO reacts with ferric heme proteins to form ferrous nitrosyl complexes, validated via UV-Vis or EPR .
Advanced: How does NCTFA’s HNO release profile compare to other donors like Angeli’s salt?
- Rate : NCTFA releases HNO faster (t ~ms) than Angeli’s salt (t = 2.3 min at pH 7) but slower than Piloty’s acid derivatives .
- By-products : Unlike Angeli’s salt (which generates nitrite), NCTFA produces cyclohexanone and trifluoroacetic acid, minimizing confounding effects in biological assays .
- Bioactivity : NCTFA relaxes rat aortic rings (EC = 885 nM) and enhances soluble guanylate cyclase (sGC) activity 60-fold, comparable to Angeli’s salt .
Basic: What precautions are required when handling NCTFA in aqueous experiments?
- Rapid hydrolysis : Prepare fresh solutions in anhydrous solvents (e.g., DMSO or MeOH) and avoid pre-dilution in aqueous buffers .
- Thiol interference : Pre-treat systems with thiol-blocking agents (e.g., N-ethylmaleimide) to prevent direct NCTFA-thiol reactions, which compete with HNO release .
Advanced: How can NCTFA’s water solubility and HNO release kinetics be optimized for biological studies?
- Structural modifications : Pyran-core derivatives (e.g., compounds 6-7) with chlorinated acyl groups improve water solubility and esterase-catalyzed hydrolysis rates .
- Co-solvents : Use ≤10% DMSO or PEG to maintain solubility without destabilizing NCTFA .
- Real-time monitoring : Employ stopped-flow UV-Vis or fluorescence probes (e.g., coumarin-7-boronate) to capture rapid HNO release .
Basic: What are the primary biological applications of NCTFA in research?
- Vasodilation : NCTFA relaxes pre-constricted rat aortic rings via sGC activation and cGMP signaling .
- Cardiac contractility : Enhances calcium cycling in cardiomyocytes by modifying myofilament protein thiols (e.g., actin, tropomyosin) .
- Thiol proteomics : Serves as a tool to study oxidative post-translational modifications in proteins like glyceraldehyde-3-phosphate dehydrogenase .
Advanced: How do conflicting kinetic data on NCTFA’s decomposition inform experimental design?
Early GC-MS studies reported "immediate" decomposition in water, while later stopped-flow analyses revealed precise t values . To resolve contradictions:
- Standardize conditions : Control solvent composition (e.g., MeOH:buffer ratios) and temperature rigorously.
- Use complementary techniques : Pair UV-Vis with real-time NO detection via chemiluminescence for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
